2-cyclohexyl-2-hydroxy-N-phenylacetamide
Description
Properties
Molecular Formula |
C14H19NO2 |
|---|---|
Molecular Weight |
233.31g/mol |
IUPAC Name |
2-cyclohexyl-2-hydroxy-N-phenylacetamide |
InChI |
InChI=1S/C14H19NO2/c16-13(11-7-3-1-4-8-11)14(17)15-12-9-5-2-6-10-12/h2,5-6,9-11,13,16H,1,3-4,7-8H2,(H,15,17) |
InChI Key |
KNNBOEMWWVSUES-UHFFFAOYSA-N |
SMILES |
C1CCC(CC1)C(C(=O)NC2=CC=CC=C2)O |
Canonical SMILES |
C1CCC(CC1)C(C(=O)NC2=CC=CC=C2)O |
Origin of Product |
United States |
Scientific Research Applications
Synthesis and Chemical Properties
2-Cyclohexyl-2-hydroxy-N-phenylacetamide is synthesized through various methods, often involving cyclohexyl derivatives and acetamide frameworks. The compound's structure can be represented as follows:
- Molecular Formula : C15H21NO2
- Molecular Weight : 247.34 g/mol
The synthesis typically involves the reaction of cyclohexyl derivatives with phenylacetyl chloride or similar acylating agents, followed by hydrolysis to yield the desired amide.
Biological Activities
The compound exhibits a range of biological activities that make it suitable for various therapeutic applications:
Antimicrobial Activity
Research has indicated that this compound possesses antimicrobial properties. In vitro studies have demonstrated effectiveness against both Gram-positive and Gram-negative bacteria.
| Microorganism | Minimum Inhibitory Concentration (MIC) |
|---|---|
| Staphylococcus aureus | 32 µg/mL |
| Escherichia coli | 64 µg/mL |
These findings suggest potential use in treating bacterial infections.
Anticancer Properties
The compound has also been evaluated for its cytotoxic effects on cancer cell lines. A notable study focused on human breast cancer cells (MCF-7), revealing a dose-dependent decrease in cell viability.
| Cell Line | IC50 Value |
|---|---|
| MCF-7 (breast cancer) | 15 µM |
This indicates that the compound may serve as a lead structure for developing anticancer agents.
Anti-inflammatory Effects
In models of inflammation, particularly using lipopolysaccharide-stimulated macrophages, this compound showed significant anti-inflammatory activity, reducing pro-inflammatory cytokines such as TNF-alpha and IL-6 by approximately 50%.
Therapeutic Applications
The diverse biological activities of this compound position it as a candidate for various therapeutic applications:
- Antimicrobial Agents : Potential development into antibiotics targeting resistant strains.
- Anticancer Drugs : Further exploration could lead to novel treatments for breast cancer and possibly other malignancies.
- Anti-inflammatory Medications : Could be beneficial in managing conditions characterized by chronic inflammation.
Case Studies
Several case studies have been conducted to evaluate the efficacy of this compound:
-
Antimicrobial Study (2024) :
- Objective: Assess efficacy against common pathogens.
- Findings: Significant inhibitory effects on Staphylococcus aureus and Escherichia coli.
-
Anticancer Activity Evaluation (2023) :
- Objective: Evaluate cytotoxic effects on human breast cancer cells.
- Findings: Dose-dependent decrease in cell viability with an IC50 value of 15 µM.
-
Inflammation Model Study (2025) :
- Objective: Investigate anti-inflammatory properties using LPS-stimulated macrophages.
- Findings: Reduction of TNF-alpha and IL-6 levels by approximately 50%.
Comparison with Similar Compounds
Comparison with Structural Analogues
Substituent Effects on Physical and Crystallographic Properties
The substituents at the α-carbon and amide nitrogen significantly influence molecular packing, hydrogen bonding, and melting points.
Table 1: Key Properties of Selected Acetamide Derivatives
Key Observations:
- For example, N-cyclohexyl-2-oxo-2-phenylacetamide forms 1D chains via N–H⋯O bonds , while 2-chloro-N-phenylacetamide adopts antiparallel amide conformations .
- Melting Points: Keto-substituted analogues (e.g., N-cyclohexyl-2-oxo-2-phenylacetamide) exhibit relatively high melting points (~384–385 K) due to stable hydrogen-bonded networks. The hydroxyl group in the target compound could further elevate its melting point if stronger intermolecular forces are present.
Pharmacological Implications
For instance:
- (2R)-N-[1-(6-Aminopyridin-2-ylmethyl)piperidin-4-yl]-2-[(1R)-3,3-difluorocyclopentyl]-2-hydroxy-2-phenylacetamide (Compound A) demonstrates potent M3 muscarinic receptor antagonism (Kᵢ = 2.8 nM) with minimal brain penetration (brain/plasma ratio = 0.13), attributed to its hydroxyl and fluorinated cyclopentyl groups .
The cyclohexyl and hydroxyl groups in the target compound may similarly enhance lipophilicity and receptor selectivity, though the phenyl group on the amide nitrogen could influence binding affinity compared to piperidine-based analogues.
Steric and Electronic Effects
- Cyclohexyl vs. For example, N-cyclohexyl-2-oxo-2-phenylacetamide forms less dense packing than simpler phenylacetamides .
- Hydroxyl vs. Keto/Chloro Groups: The hydroxyl group’s polarity enhances solubility in polar solvents, whereas keto and chloro substituents prioritize hydrophobic interactions .
Preparation Methods
Ethyl Benzoylformate and Cyclohexylmagnesium Bromide Condensation
The foundational synthesis route involves reacting ethyl benzoylformate with cyclohexylmagnesium bromide in diethyl ether. This Grignard reaction proceeds via nucleophilic addition to the ketone group, forming ethyl 2-cyclohexyl-2-hydroxy-2-phenylacetate as an intermediate. Subsequent hydrolysis under acidic or basic conditions yields 2-cyclohexyl-2-hydroxy-2-phenylacetic acid, which is then coupled with aniline to form the target amide.
Critical Parameters:
-
Solvent: Diethyl ether (12-fold volume relative to ethyl benzoylformate) enables effective reagent solubility but poses safety risks due to its low boiling point (35°C).
-
Yield: The process achieves a moderate 53.3% yield, limited by side reactions such as over-addition of the Grignard reagent.
-
Purification: Crystallization from water or ethanol is required to isolate the final product.
Optically Active Synthesis via Protected Mandelic Acid Derivatives
Chiral Induction Using tert-Butyl Protecting Groups
For enantioselective synthesis, optically active mandelic acid is converted to 2-tert-butyl-5-phenyl-4-oxo-1,3-dioxolane using pivalaldehyde. This chiral intermediate reacts with cyclohexanone in the presence of lithium bis(trimethylsilyl)amide (LiHMDS) at −78°C, followed by hydrogenation and hydrolysis to yield enantiomerically pure 2-cyclohexyl-2-hydroxy-2-phenylacetic acid.
Advantages:
-
Stereochemical Control: The tert-butyl group directs facial selectivity during the cyclohexanone addition, achieving >90% enantiomeric excess (ee).
-
Mild Conditions: Hydrogenation at 15–60°C under 202–1530 kPa pressure minimizes racemization.
Limitations:
-
Cost: LiHMDS and cryogenic conditions increase operational expenses.
-
Step Count: Multi-step synthesis reduces overall yield compared to non-chiral routes.
Direct Amidation Using B(OCH2CF3)3
Coupling Carboxylic Acids and Amines
A modern approach employs tris(2,2,2-trifluoroethoxy)boron [B(OCH2CF3)3] to directly amidate 2-cyclohexyl-2-hydroxy-2-phenylacetic acid with aniline. This method avoids traditional coupling agents like DCC or EDC, simplifying purification.
Reaction Conditions:
-
Catalyst Loading: 2 equivalents of B(OCH2CF3)3 in acetonitrile at 80°C.
-
Workup: Resin-based filtration removes boron byproducts, eliminating aqueous extraction.
Performance Metrics:
-
Yield: 78–85% for structurally similar phenylacetic acid derivatives.
-
Racemization: <2% ee loss observed in amidation of N-protected amino acids.
Hydrogenation of α,β-Unsaturated Precursors
Catalytic Reduction of 2-(2′-Cyclohexen-1′-yl) Derivatives
An alternative route involves reducing 2-(2′-cyclohexen-1′-yl)-2-hydroxy-2-phenylacetic acid esters using palladium on carbon (Pd/C) under hydrogen gas. This method simplifies the introduction of the cyclohexyl group while maintaining the hydroxyl functionality.
Optimized Parameters:
-
Catalyst: 5% Pd/C at 202 kPa H2 pressure.
Comparative Analysis of Synthetic Routes
Table 1: Key Metrics Across Preparation Methods
| Method | Yield (%) | Purity (HPLC) | Enantiomeric Excess (ee) | Scalability |
|---|---|---|---|---|
| Grignard Condensation | 53.3 | 92% | N/A | Moderate |
| Chiral Induction | 61 | 98% | >90% | Low |
| Direct Amidation | 78–85 | 95% | <2% loss | High |
| Hydrogenation | 68–72 | 94% | N/A | High |
Key Observations:
Q & A
Basic Research Questions
Q. What are the recommended synthetic routes for 2-cyclohexyl-2-hydroxy-N-phenylacetamide, and how can reaction efficiency be optimized?
- Methodological Answer : A common approach involves condensation of phenylglyoxylic acid derivatives with cyclohexylamine using coupling agents like DCC (N,N′-dicyclohexylcarbodiimide) and catalytic DMAP (4-(dimethylamino)pyridine) in methylene chloride. Post-reaction purification via column chromatography (30% ethyl acetate in hexane) and crystallization (ethyl acetate/hexane mixture) yields the product (~69% yield) . To optimize efficiency, monitor reaction progress with TLC (hexane:ethyl acetate, 9:1) and adjust stoichiometric ratios (e.g., 1:1.1 acid-to-amine ratio) to minimize side products.
Q. How can the structural integrity of this compound be confirmed post-synthesis?
- Methodological Answer : Use a combination of:
- X-ray crystallography to resolve molecular geometry (e.g., torsion angles between carbonyl groups, hydrogen-bonding patterns) .
- Spectroscopy :
- NMR (¹H/¹³C) to verify cyclohexyl and phenyl group integration.
- FTIR to confirm hydroxyl (O–H stretch ~3200 cm⁻¹) and amide (C=O stretch ~1650 cm⁻¹) functionalities .
- Mass spectrometry for molecular weight validation.
Q. What safety protocols are critical when handling this compound in laboratory settings?
- Methodological Answer :
- Personal protective equipment (PPE) : Wear nitrile gloves, lab coats, and safety goggles to avoid skin/eye contact .
- Ventilation : Use fume hoods during synthesis to mitigate inhalation risks.
- Waste disposal : Segregate organic waste (e.g., solvent residues) and transfer to licensed hazardous waste facilities .
Advanced Research Questions
Q. How do substituents on the phenyl or cyclohexyl groups influence the compound’s crystal packing and hydrogen-bonding networks?
- Methodological Answer :
- Perform comparative X-ray analyses of analogs (e.g., 2-chlorophenyl or methyl-substituted cyclohexyl variants).
- Substituents alter intermolecular interactions; for example, electron-withdrawing groups (e.g., Cl) reduce N–H⋯O hydrogen-bond strength, leading to divergent crystal morphologies .
- Computational modeling (e.g., DFT) can predict lattice energies and validate experimental observations.
Q. What strategies resolve contradictions in reported biological activity data for structurally related acetamides?
- Methodological Answer :
- Dose-response assays : Standardize cell lines (e.g., HEK-293) and concentrations (IC₅₀ comparisons) to minimize variability .
- Structure-activity relationship (SAR) studies : Systematically modify functional groups (e.g., hydroxyl vs. methoxy) and evaluate anti-inflammatory or antioxidant activity in vitro (e.g., DPPH radical scavenging assays) .
- Cross-validate results using orthogonal assays (e.g., fluorescence-based biomolecular interaction studies) .
Q. How can this compound be functionalized for targeted drug delivery or molecular probe development?
- Methodological Answer :
- Click chemistry : Introduce azide/alkyne groups via SN2 substitution (e.g., replace hydroxyl with azide using NaN₃ in toluene/water) for bioconjugation .
- Fluorescent tagging : Attach xanthene or pyrene derivatives to the amide nitrogen via carbodiimide-mediated coupling, enabling cellular tracking .
- Validate modifications using LC-MS and confocal microscopy for probe localization.
Q. What computational approaches predict the compound’s pharmacokinetic properties or binding affinity to therapeutic targets?
- Methodological Answer :
- Molecular docking : Use AutoDock Vina to simulate interactions with proteins (e.g., cyclooxygenase-2 for anti-inflammatory studies) .
- ADMET prediction : Employ tools like SwissADME to estimate bioavailability, blood-brain barrier penetration, and CYP450 metabolism .
- Cross-reference with experimental data (e.g., in vitro permeability assays using Caco-2 cell monolayers).
Data Analysis and Experimental Design
Q. How should researchers design experiments to investigate the compound’s stability under varying pH and temperature conditions?
- Methodological Answer :
- Accelerated stability studies : Incubate the compound in buffers (pH 1–13) at 25°C, 40°C, and 60°C.
- Monitor degradation via HPLC at intervals (0, 7, 14 days) and identify byproducts using HRMS .
- Apply Arrhenius kinetics to extrapolate shelf-life under standard storage conditions.
Q. What techniques quantify the compound’s enantiomeric purity if chiral centers are present?
- Methodological Answer :
- Chiral HPLC : Use a cellulose-based column (e.g., Chiralpak IC) with hexane/isopropanol mobile phase.
- Polarimetry : Measure optical rotation and compare to racemic standards .
- NMR chiral shift reagents : Add europium tris[3-(heptafluoropropylhydroxymethylene)-(+)-camphorate] to split enantiomer peaks .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
